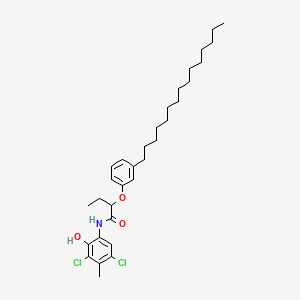
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is a synthetic organic compound It is characterized by the presence of dichloro, hydroxy, and methyl groups on a phenyl ring, as well as a pentadecylphenoxy group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide typically involves multiple steps:
Formation of the Dichloro-Hydroxy-Methylphenyl Intermediate: This step may involve the chlorination of a hydroxy-methylphenyl precursor using reagents like chlorine gas or thionyl chloride.
Attachment of the Pentadecylphenoxy Group: This step could involve the reaction of the intermediate with a pentadecylphenol derivative under basic conditions, possibly using a coupling agent like DCC (dicyclohexylcarbodiimide).
Formation of the Butanamide Backbone: The final step might involve the reaction of the intermediate with a butanoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a ketone or carboxylic acid using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The dichloro groups could be reduced to chloro or hydrogen groups using reagents like LiAlH4 (lithium aluminum hydride) or H2 (hydrogen gas) with a catalyst.
Substitution: The chloro groups could be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, H2 with Pd/C (palladium on carbon)
Substitution: NaOH (sodium hydroxide), NH3 (ammonia), RSH (thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol derivatives
科学研究应用
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a component in the formulation of specialty chemicals or materials.
作用机制
The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Membrane Interaction: Incorporating into cell membranes and altering their properties.
相似化合物的比较
Similar Compounds
- N-(3,5-Dichloro-2-hydroxyphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-decylphenoxy)butanamide
Uniqueness
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is unique due to the specific combination of functional groups and the length of the alkyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
56339-92-5 |
|---|---|
分子式 |
C32H47Cl2NO3 |
分子量 |
564.6 g/mol |
IUPAC 名称 |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C32H47Cl2NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26(22-25)38-29(5-2)32(37)35-28-23-27(33)24(3)30(34)31(28)36/h18,20-23,29,36H,4-17,19H2,1-3H3,(H,35,37) |
InChI 键 |
ZGMXQWAUESVIEZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



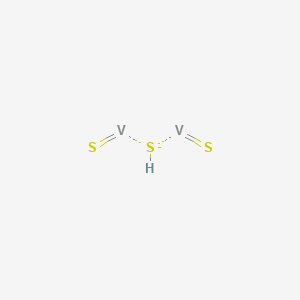
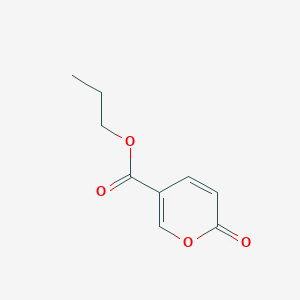
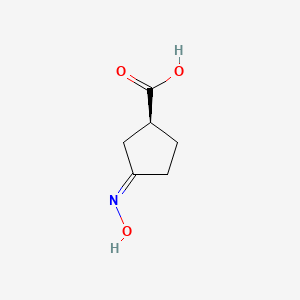
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
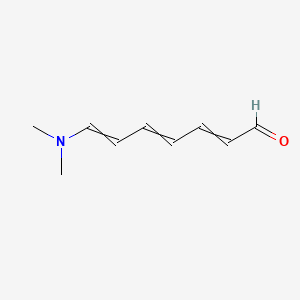
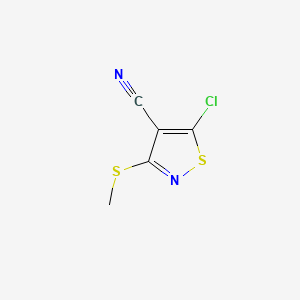
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)
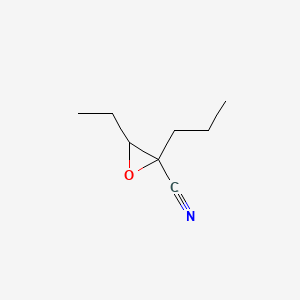
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)

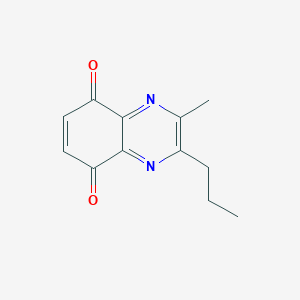
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
